
Ethyl o-tolylacetate
Overview
Description
Ethyl o-tolylacetate (CAS No. 40291-39-2) is an organic ester compound characterized by an ethyl ester group linked to an o-tolylacetic acid moiety. Its structure consists of a phenyl ring substituted with a methyl group at the ortho position and an acetylated ethyl ester side chain. This compound is primarily utilized as a general-purpose reagent in synthetic chemistry and biochemical research, with a purity grade of 98% as specified in commercial catalogs . This compound is registered under multiple regulatory databases, including REACH (EC No. 16-120-0), and is listed with a molecular weight identifier of 559.03 in chemoinformatics records, though this value may correspond to a registry code rather than the actual molecular mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl o-tolylacetate can be synthesized through the esterification of o-tolylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where o-tolylacetic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: o-Tolylacetic acid or other oxidized derivatives.
Reduction: β-o-tolylethyl alcohol or other reduced forms.
Substitution: Various substituted esters or amides
Scientific Research Applications
Chemical Synthesis
Ethyl o-tolylacetate is primarily used as an intermediate in organic synthesis. It has been employed in the preparation of several important derivatives, including:
- β-o-tolylethyl alcohol : Synthesized via Bouveault’s method, this alcohol is significant in the development of various pharmaceuticals and fine chemicals .
- Antifungal agents : The compound serves as a precursor for synthesizing antifungal agents like (−)-incrustoporin, which has shown efficacy against various fungal strains .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the flavor and fragrance industry. It is often incorporated into formulations to impart a sweet, floral scent, making it suitable for:
- Perfumes : Enhancing fragrance profiles.
- Food flavoring : Used in small quantities to provide flavor notes in food products.
Pharmaceutical Applications
The compound's role as an intermediate in drug synthesis highlights its importance in the pharmaceutical industry. It facilitates the creation of complex molecules that are crucial for developing medications.
Material Science
In material science, this compound is explored for its potential applications in:
- Polymer synthesis : It can be used to create new polymeric materials with specific properties, enhancing material performance in various applications.
- Coatings : Its properties may be beneficial in formulating coatings that require specific chemical resistance or aesthetic qualities.
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it can be used as a standard reference material for various analytical techniques such as:
- Gas chromatography (GC) : Serving as a calibration standard due to its known properties and behavior under analysis conditions.
- Mass spectrometry (MS) : Its fragmentation patterns can aid in the identification of related compounds.
Case Study 1: Synthesis of β-o-Tolyethyl Alcohol
A study demonstrated the synthesis of β-o-tolyethyl alcohol from this compound using Bouveault's method. This method involves reducing the ester to yield the corresponding alcohol, which is then characterized using NMR and IR spectroscopy to confirm its structure and purity .
Case Study 2: Antifungal Activity
Research on (−)-incrustoporin synthesized from this compound revealed its antifungal properties against several pathogenic fungi. The study highlighted its potential application in agricultural settings as a biopesticide .
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for β-o-tolylethyl alcohol and antifungal agents |
Flavor and Fragrance | Used in perfumes and food flavoring |
Pharmaceutical | Precursor for drug synthesis |
Material Science | Potential use in polymer synthesis and coatings |
Analytical Chemistry | Calibration standard for GC and MS |
Mechanism of Action
The mechanism of action of ethyl o-tolylacetate involves its interaction with enzymes that hydrolyze esters, such as esterases. The ester bond in this compound is cleaved by these enzymes, resulting in the formation of o-tolylacetic acid and ethanol. This hydrolysis reaction is a key pathway in the metabolism and utilization of this compound in biological systems .
Comparison with Similar Compounds
Ethyl o-tolylacetate belongs to a broader class of aromatic esters with structural analogs that vary in substituent positions and functional groups. Below is a detailed comparison with key analogs based on available
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
For example, o-tolyl isothiocyanate (CAS 614-69-7) is less reactive in nucleophilic additions due to steric constraints compared to p-tolyl isothiocyanate . Ethyl meta-tolylacetate (CAS 40061-55-0), with a meta-methyl group, may exhibit enhanced solubility in polar solvents compared to the ortho isomer, though direct data is lacking .
Functional Group Variations: Replacing the ester group with an isothiocyanate (e.g., o-tolyl isothiocyanate) shifts the compound’s utility toward synthesizing thiourea derivatives or bioactive molecules, as seen in antimicrobial studies . Ethyl α-phenylacetoacetate (CAS 5413-05-8), a β-keto ester, serves as a versatile intermediate in condensation reactions (e.g., Knorr pyrrole synthesis), a role less common for simple aryl esters like this compound .
Synthetic Pathways: this compound is likely synthesized via esterification of o-tolylacetic acid with ethanol, analogous to the preparation of Ethyl α-phenylacetoacetate, which involves hydrolysis and distillation steps . Isothiocyanate analogs (e.g., o-tolyl isothiocyanate) are typically derived from amines via thiophosgene reactions, a pathway distinct from ester synthesis .
Regulatory and Safety Profiles :
- While this compound lacks explicit hazard data in the provided evidence, structurally similar esters like Ethyl chloroacetate (CAS 105-39-5) require stringent handling due to reactivity with acids, bases, and oxidizers . This suggests that this compound may necessitate similar precautions despite its unlisted hazards.
Table 2: Physicochemical Data (Partial)
Research and Application Gaps
- Data Limitations : Critical physicochemical parameters (e.g., boiling point, solubility) for this compound are absent in the provided evidence, hindering direct comparison with analogs.
Biological Activity
Ethyl o-tolylacetate (C₁₁H₁₄O₂) is an organic compound classified as an ester, formed from o-tolylacetic acid and ethanol. This compound is recognized for its pleasant fruity aroma and is utilized in various applications, including flavoring, fragrance production, and as a precursor in organic synthesis. Recent studies have highlighted its potential biological activities, particularly its antimicrobial properties and possible therapeutic effects.
This compound is typically a colorless to pale yellow liquid with a boiling point of approximately 210 °C and a density of about 1.03 g/cm³. It can be synthesized through several methods, including Bouveault's method, which converts the ester group into a primary alcohol, specifically β-o-tolylethanol .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for applications in pharmaceuticals and food preservation. Its effectiveness against various bacterial strains has been documented, suggesting it could serve as a natural preservative or an active ingredient in antimicrobial formulations.
Anti-inflammatory and Analgesic Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic effects. However, comprehensive investigations are necessary to fully elucidate these biological activities. The potential for synergistic effects when combined with other compounds has also been noted, which may enhance its therapeutic efficacy.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have explored the applications of this compound:
- Food Preservation : A study evaluated the effectiveness of this compound as a natural preservative in food products, demonstrating significant antimicrobial activity against spoilage bacteria.
- Pharmaceutical Applications : Research has investigated its role as a precursor in synthesizing bioactive compounds, indicating potential pathways for developing new pharmaceuticals.
- Synergistic Effects : Investigations into combinations with essential oils revealed enhanced antimicrobial properties, suggesting that this compound could improve the efficacy of existing preservatives.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl o-tolylacetate in laboratory settings?
this compound synthesis typically involves esterification or Claisen condensation. Critical factors include:
- Catalyst selection : Acid catalysis (e.g., sulfuric acid) is common, but base-driven methods (e.g., sodium ethoxide) may require anhydrous conditions to avoid side reactions .
- Solvent removal : Ethanol byproducts must be distilled off to shift equilibrium toward product formation, as residual ethanol inhibits condensation .
- Purification : Use fractional distillation or column chromatography to isolate the ester from unreacted o-tolylacetic acid or solvents. Purity can be confirmed via NMR or GC-MS .
Q. How can researchers ensure accurate characterization of this compound in novel reactions?
Follow standardized protocols for structural validation:
- Spectroscopic analysis : Combine H/C NMR to confirm ester carbonyl peaks (~170 ppm) and aromatic proton splitting patterns from the o-tolyl group .
- Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with commercial standards .
- Elemental analysis : Verify empirical formula (CHO) to rule out contaminants like unreacted starting materials .
Q. What are the stability challenges of this compound under varying experimental conditions?
this compound is prone to hydrolysis in acidic/basic environments. To mitigate degradation:
- Storage : Keep in anhydrous solvents (e.g., dry ether) at –20°C in amber vials to prevent photolysis .
- Reaction medium : Avoid aqueous systems unless stabilized by buffering agents (e.g., phosphate at pH 7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound-derived clusters?
Discrepancies in cluster stability (e.g., rapid decomposition vs. transient formation) may arise from:
- Ligand steric effects : Bulkier substituents on the o-tolyl group can destabilize coordination geometries .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but accelerate ligand dissociation. Compare UV-Vis spectra across solvents to identify optimal conditions .
- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy to track intermediate species and adjust reaction quenching times .
Q. What computational methods are effective for modeling this compound’s intermolecular interactions?
- Density Functional Theory (DFT) : Simulate hydrogen-bonding networks and π-π stacking between aromatic rings. Focus on electron density maps around the ester carbonyl .
- Molecular Dynamics (MD) : Predict phase behavior (e.g., liquid-vapor equilibria) using forcefields parameterized for ester solvents like ethyl lactate .
- Monte Carlo/Gibbs Ensemble : Model solvent interactions in multi-component systems to optimize extraction protocols .
Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?
Adhere to systematic review frameworks (e.g., Cochrane guidelines):
- Data transparency : Publish raw NMR/GC-MS files and crystallographic data (if applicable) in supplementary materials .
- Protocol granularity : Specify reaction scales, stirring rates, and equipment calibration details (e.g., thermocouple accuracy) .
- Negative controls : Include experiments without catalysts or ligands to isolate this compound’s role in observed outcomes .
Q. Methodological Resources
- Synthesis optimization : Refer to Claisen condensation reviews in Organic Reactions (Vol. 1) for equilibrium-driven strategies .
- Computational modeling : Utilize Gaussian or GROMACS suites for DFT/MD simulations .
- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility .
Properties
IUPAC Name |
ethyl 2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDQOYWJDUMNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960726 | |
Record name | Ethyl (2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40291-39-2 | |
Record name | Benzeneacetic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40291-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl o-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040291392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40291-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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